molecular formula C11H8BF2NO2 B14080422 (2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid

Cat. No.: B14080422
M. Wt: 235.00 g/mol
InChI Key: BTGSROLQXIDMPL-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C11H8BF2NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed as a reagent in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-(2-fluorophenyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

    Oxidation: Phenols.

    Protodeboronation: Fluorinated pyridines.

Scientific Research Applications

Chemistry: In organic synthesis, (2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: Research into boronic acid derivatives has shown potential in medicinal chemistry. Compounds like this compound are investigated for their ability to inhibit enzymes such as proteases and kinases, which are targets for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its role in the synthesis of electronic materials and components is also being explored.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 6-Fluoro-3-pyridinylboronic acid
  • 3-Pyridinylboronic acid

Comparison: (2-Fluoro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of two fluorine atoms and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 3-fluorophenylboronic acid, it offers additional sites for functionalization and can participate in more diverse chemical transformations. The presence of the pyridine ring also enhances its ability to coordinate with metal catalysts, making it more effective in catalytic processes.

Properties

Molecular Formula

C11H8BF2NO2

Molecular Weight

235.00 g/mol

IUPAC Name

[2-fluoro-6-(2-fluorophenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H8BF2NO2/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(14)15-10/h1-6,16-17H

InChI Key

BTGSROLQXIDMPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2F)F)(O)O

Origin of Product

United States

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